2-Ethoxy-2-methylpropanamide chemical properties
2-Ethoxy-2-methylpropanamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Ethoxy-2-methylpropanamide
Abstract
This technical guide provides a comprehensive analysis of 2-ethoxy-2-methylpropanamide, a molecule of interest for its unique combination of ether and amide functionalities. Due to the limited availability of direct experimental data for this specific compound in current literature and databases, this document serves as a foundational reference, offering an expert-driven synthesis of its predicted chemical and physical properties, proposed synthetic routes, expected spectroscopic signatures, and potential applications in the fields of chemical research and drug development. The insights herein are derived from established principles of organic chemistry and comparative analysis of structurally analogous compounds, providing a robust theoretical framework for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
2-Ethoxy-2-methylpropanamide is a tertiary alpha-ethoxy amide. Its structure features a propanamide backbone with both an ethoxy and a methyl group substituted at the alpha-carbon (C2). This unique arrangement, incorporating a quaternary center adjacent to the amide carbonyl, suggests distinct steric and electronic properties that can influence its reactivity, stability, and biological activity. The presence of both a hydrogen bond-donating amide group and a hydrogen bond-accepting ether oxygen within a compact scaffold makes it an intriguing candidate for molecular design and as a building block in synthetic chemistry. This guide will lay the groundwork for future experimental investigation into this promising compound.
Chemical Structure
The structural formula of 2-Ethoxy-2-methylpropanamide is presented below.
Caption: Chemical structure of 2-Ethoxy-2-methylpropanamide.
Nomenclature and Chemical Identifiers
Correctly identifying a compound is critical for database searches and regulatory compliance. The following table summarizes the key identifiers for 2-Ethoxy-2-methylpropanamide.
| Identifier | Value |
| IUPAC Name | 2-ethoxy-2-methylpropanamide |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Canonical SMILES | CCOC(C)(C)C(=O)N |
| InChI Key | (Predicted) FJERIMRWFDSGGL-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following properties are predicted based on its structure and comparison with related molecules like 2-methylpropanamide[1] and various ethers[2].
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | 70-85 °C | Higher than related ethers due to hydrogen bonding from the amide group. Likely lower than 2-methylpropanamide (127-130 °C) due to the bulky, non-polar ethoxy group disrupting crystal packing. |
| Boiling Point | 200-220 °C | Significantly higher than its ether analog, 2-ethoxy-2-methylpropane (72-73 °C), due to the polar amide group. Comparable to other amides of similar molecular weight. |
| Density | ~1.0 g/mL | Expected to be slightly less dense than water, similar to related amides.[1] |
| Water Solubility | Sparingly soluble to insoluble | The polar amide group promotes solubility, but this is counteracted by the tertiary alkyl structure and the non-polar ethoxy group. Amides like 2-ethoxybenzamide are noted as insoluble in water.[3] |
| LogP | ~1.0 - 1.5 | The combination of polar (amide) and non-polar (ethoxy, t-alkyl) groups suggests a moderate partition coefficient, a key parameter in drug design. This is a prediction based on similar structures. |
Proposed Synthesis and Experimental Protocols
As a potentially novel compound, no established synthesis for 2-ethoxy-2-methylpropanamide is documented. However, a logical and efficient pathway can be designed based on well-established organic reactions. The Williamson ether synthesis provides a foundational method for forming the ether linkage.[4][5][6]
Proposed Synthetic Pathway: Williamson Ether Synthesis Approach
This proposed two-step synthesis utilizes commercially available starting materials and robust, high-yielding reactions. The key transformation is an Sₙ2 reaction between a haloalkane and a sodium alkoxide.[5][6]
Caption: Proposed Williamson ether synthesis for 2-ethoxy-2-methylpropanamide.
Detailed Experimental Protocol
Objective: To synthesize 2-ethoxy-2-methylpropanamide from 2-hydroxy-2-methylpropanamide.
Materials:
-
2-Hydroxy-2-methylpropanamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-hydroxy-2-methylpropanamide (1.0 eq). b. Dissolve the starting material in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Etherification (Sₙ2 Reaction): a. Cool the freshly prepared alkoxide solution back to 0 °C. b. Add bromoethane (1.2 eq) dropwise via syringe. c. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). d. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: a. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product. e. Purify the crude material via flash column chromatography on silica gel to obtain pure 2-ethoxy-2-methylpropanamide.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment.[7] The expected spectral data for 2-ethoxy-2-methylpropanamide are detailed below, based on the analysis of its functional groups.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad Singlet | 2H | -C(=O)NH₂ |
| ~3.4 - 3.6 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.4 - 1.5 | Singlet | 6H | -C(CH₃ )₂ |
| ~1.1 - 1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C =O (Amide Carbonyl) |
| ~75 - 80 | C (CH₃)₂ (Quaternary Carbon) |
| ~60 - 65 | -O-CH₂ -CH₃ |
| ~25 - 30 | -C(CH₃ )₂ |
| ~15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 (two bands) | N-H stretch (Amide) |
| 2980 - 2850 | C-H stretch (Alkyl) |
| ~1680 | C=O stretch (Amide I band) |
| ~1100 | C-O stretch (Ether) |
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 131
-
Key Fragmentation Patterns: Loss of the ethoxy group, loss of the amide group, and cleavage alpha to the carbonyl group are expected, similar to patterns observed in related ethers and amides.[8][9]
Reactivity, Stability, and Safety
Chemical Reactivity
-
Amide Group: The amide functionality is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. Dehydrating agents may convert it to a nitrile.[3]
-
Ether Linkage: Ethers are typically unreactive. However, they can form explosive peroxides upon prolonged exposure to air and light, a known characteristic of related ethers like 2-ethoxy-2-methylpropane.[10] Cleavage of the ether bond requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI).
-
Incompatibilities: The compound may react violently with strong oxidizing agents.[10]
Stability and Storage
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Protect from light and air to prevent potential peroxide formation.
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or chemical fume hood.[12]
Potential Applications in Research and Drug Development
While specific applications for 2-ethoxy-2-methylpropanamide are not yet defined, its structure suggests several areas of potential utility for researchers.
-
Scaffold for Drug Discovery: The combination of a stable tertiary center with both hydrogen bond donor and acceptor groups makes it an attractive scaffold. The tertiary butyl-like group can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties.[13]
-
Fragment-Based Screening: As a small molecule, it could be used in fragment-based drug discovery programs targeting enzymes or receptors where its specific geometry and functional groups can form key interactions.
-
Intermediate in Organic Synthesis: It can serve as a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Substituted benzamides and related structures are known to be potent enzyme inhibitors and are used in treatments for conditions like type 2 diabetes and pain.[14][15] The unique stereoelectronic nature of this compound could be leveraged to create novel API candidates.
Conclusion
2-Ethoxy-2-methylpropanamide represents an unexplored region of chemical space. This guide provides a robust, theory-based foundation for its chemical properties, offering predictable physicochemical and spectroscopic data, a detailed protocol for its logical synthesis, and an expert analysis of its potential applications. By grounding these predictions in the known behavior of structurally related compounds, we establish a reliable starting point for the practical synthesis, characterization, and exploration of this molecule. The validation of these predictions through laboratory experimentation is the essential next step and holds the promise of unlocking new opportunities in synthetic and medicinal chemistry.
References
-
PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-ol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methylpropanamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-Ethoxypropanol. Retrieved from [Link]
-
YouTube. (2020). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2-ethoxy-2-methyl-. Retrieved from [Link]
-
YouTube. (2019). 2-Ethoxy 2-Methyl Propane, t-butyl ethyl ether, Naming Ethers IUPAC Nomenclature Organic Chemistry. Retrieved from [Link]
-
US EPA. (n.d.). Propane, 2-ethoxy-2-methyl- - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol;2-ethoxy-2-methylpropane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 2-ethoxy-2-methyl- (CAS 919-94-8). Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-2-methylpropane;ethyl acetate. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]
-
Brainly.in. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2-ethoxy-2-methyl- IR Spectrum. Retrieved from [Link]
-
Agilent. (2018). SAFETY DATA SHEET. Retrieved from [Link]
-
Shaalaa.com. (2021). Write the chemical equation for Williamson's synthesis of 2-ethoxy-2-methyl pentane starting from ethanol and 2-methyl pentan-2-ol. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Retrieved from [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Propane, 2-ethoxy-2-methyl- [webbook.nist.gov]
- 3. 2-ETHOXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. youtube.com [youtube.com]
- 5. brainly.in [brainly.in]
- 6. shaalaa.com [shaalaa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propane, 2-ethoxy-2-methyl- [webbook.nist.gov]
- 9. Propane, 2-ethoxy-2-methyl- [webbook.nist.gov]
- 10. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemos.de [chemos.de]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
